Methyl 3-(bromomethyl)-5-cyanobenzoate
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Overview
Description
Methyl 3-(bromomethyl)-5-cyanobenzoate is an organic compound with the molecular formula C10H8BrNO2 It is a derivative of benzoic acid, featuring a bromomethyl group at the 3-position and a cyano group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(bromomethyl)-5-cyanobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 3-methylbenzoate, followed by the introduction of a cyano group. The bromination is typically carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source like sodium cyanide (NaCN) under appropriate conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise temperature control to facilitate the bromination and subsequent cyanation steps efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(bromomethyl)-5-cyanobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromomethyl group.
Coupling Reactions: It can be involved in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while coupling reactions can introduce various aryl or alkyl groups.
Scientific Research Applications
Methyl 3-(bromomethyl)-5-cyanobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be modified to create bioactive molecules for studying biological pathways and mechanisms.
Medicine: It serves as a building block for the development of potential therapeutic agents, particularly in the field of cancer research.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of methyl 3-(bromomethyl)-5-cyanobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The cyano group can participate in interactions with biological targets, potentially affecting molecular pathways and cellular processes. The exact mechanism depends on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(bromomethyl)benzoate: Lacks the cyano group, making it less versatile in certain reactions.
Methyl 3-(chloromethyl)-5-cyanobenzoate: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and selectivity.
Methyl 3-(bromomethyl)-4-cyanobenzoate: The position of the cyano group is different, influencing the compound’s chemical behavior.
Uniqueness
Methyl 3-(bromomethyl)-5-cyanobenzoate is unique due to the combination of the bromomethyl and cyano groups at specific positions on the benzene ring. This unique structure allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and research .
Properties
IUPAC Name |
methyl 3-(bromomethyl)-5-cyanobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNXLKFZAIROFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#N)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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